molecular formula C35H33N5O2 B14765261 IMD-biphenylA

IMD-biphenylA

Cat. No.: B14765261
M. Wt: 555.7 g/mol
InChI Key: JQAJCISPYMOPPG-UHFFFAOYSA-N
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Description

IMD-biphenylA is a novel imidazoquinolinone-based dimer that functions as an NF-κB immunomodulator. It enhances the adjuvant properties of small molecule immune potentiators, making it a valuable compound in the field of immunology .

Preparation Methods

The synthesis of IMD-biphenylA involves the conjugation of a TLR 7/8 imidazoquinolinone derivative with a conjugatable amine handle to vanillin, catechol, and honokiol derivatives The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the dimer structure

Chemical Reactions Analysis

IMD-biphenylA undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

IMD-biphenylA has a wide range of scientific research applications, including:

Comparison with Similar Compounds

IMD-biphenylA is unique due to its imidazoquinolinone-based dimer structure and its specific function as an NF-κB immunomodulator. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific structures and the extent of their effects on the NF-κB pathway.

Properties

Molecular Formula

C35H33N5O2

Molecular Weight

555.7 g/mol

IUPAC Name

N-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl]-3-(3-hydroxyphenyl)benzamide

InChI

InChI=1S/C35H33N5O2/c1-2-3-14-31-39-32-33(29-12-4-5-13-30(29)38-34(32)36)40(31)22-24-17-15-23(16-18-24)21-37-35(42)27-10-6-8-25(19-27)26-9-7-11-28(41)20-26/h4-13,15-20,41H,2-3,14,21-22H2,1H3,(H2,36,38)(H,37,42)

InChI Key

JQAJCISPYMOPPG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)C4=CC=CC(=C4)C5=CC(=CC=C5)O)C6=CC=CC=C6N=C2N

Origin of Product

United States

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